
6-Iodo-5-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-4(3H)-quinazolinone typically involves the iodination of 5-methyl-4(3H)-quinazolinone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-methyl-4(3H)-quinazolinone in a suitable solvent like acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Formation of 6-substituted quinazolinones.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl-quinazolinone derivatives.
Scientific Research Applications
6-Iodo-5-methyl-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-4(3H)-quinazolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the quinazolinone core can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4(3H)-quinazolinone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-5-methyl-4(3H)-quinazolinone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chloro-5-methyl-4(3H)-quinazolinone: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
6-Iodo-5-methyl-4(3H)-quinazolinone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom can participate in specific chemical reactions that other halogen derivatives may not, making it a valuable compound for various research applications.
Properties
CAS No. |
1345444-51-0 |
|---|---|
Molecular Formula |
C9H7IN2O |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
6-iodo-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI Key |
HQRGZEASVXKUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
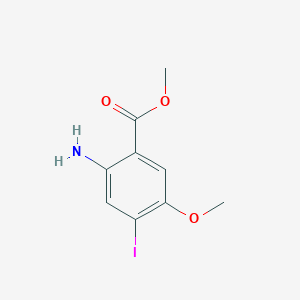

![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
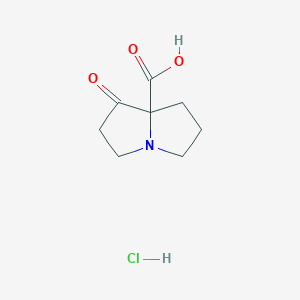
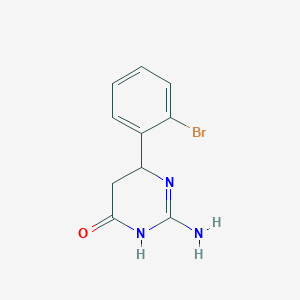
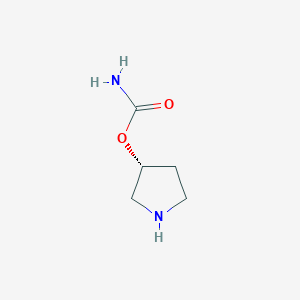
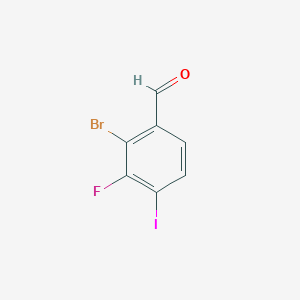
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

